Molecular Structure and Exact Mass Differentiation from the Parent Drug Amisulpride
The target compound is definitively distinguished from amisulpride by the absence of the N‑ethyl group on the pyrrolidine ring, which is reflected in both the molecular formula and the exact mass. This structural difference is the primary basis for chromatographic separation and mass spectrometric identification during impurity analysis .
| Evidence Dimension | Molecular Formula and Molecular Weight (Free Base) |
|---|---|
| Target Compound Data | C₁₅H₂₃N₃O₄S; MW = 341.43 g/mol |
| Comparator Or Baseline | Amisulpride: C₁₇H₂₇N₃O₄S; MW = 369.5 g/mol |
| Quantified Difference | ΔMW = 28.07 g/mol; missing C₂H₄ (ethyl) group |
| Conditions | Identified via InChI and SMILES; confirmed by vendor analytical certificates [1]. |
Why This Matters
This exact mass difference enables unambiguous selection of the correct multiple reaction monitoring (MRM) transition in LC‑MS/MS methods, ensuring that the impurity is not misidentified as the parent drug or another co‑eluting compound.
- [1] DrugBank. Amisulpride. Accession Number DB00459. Molecular Formula C17H27N3O4S; Molecular Weight 369.5 g/mol. View Source
